

Unlocking the Therapeutic Potential of NPS ALX Compound 4a: A Technical Guide

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Compound of Interest

Compound Name: NPS ALX Compound 4a

Cat. No.: B8085309

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Abstract

NPS ALX Compound 4a is a potent and selective antagonist of the 5-hydroxytryptamine-6 (5-HT6) receptor, a G-protein coupled receptor predominantly expressed in the central nervous system.^{[1][2][3]} Its high affinity and selectivity make it a valuable research tool and a potential therapeutic agent for a range of neurological and psychiatric disorders. This technical guide provides a comprehensive overview of the core attributes of **NPS ALX Compound 4a**, including its pharmacological data, relevant experimental protocols, and the intricate signaling pathways it modulates.

Core Pharmacological Data

NPS ALX Compound 4a exhibits high affinity for the human 5-HT6 receptor. The key quantitative metrics defining its potency and binding affinity are summarized in the table below.

Parameter	Value	Reference
IC50	7.2 nM	^{[1][4]}
Ki	0.2 nM	

Table 1: In vitro pharmacological data for **NPS ALX Compound 4a** at the human 5-HT6 receptor.

Mechanism of Action: 5-HT6 Receptor Antagonism

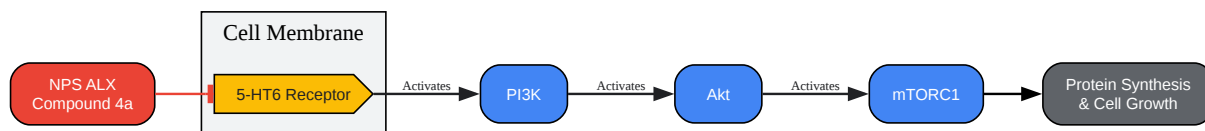
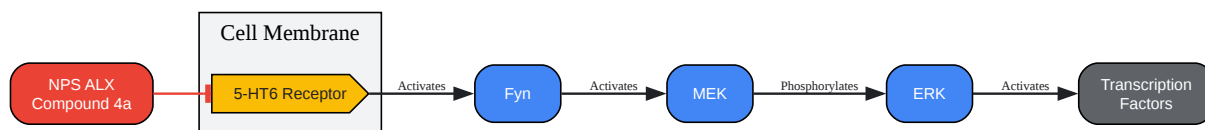
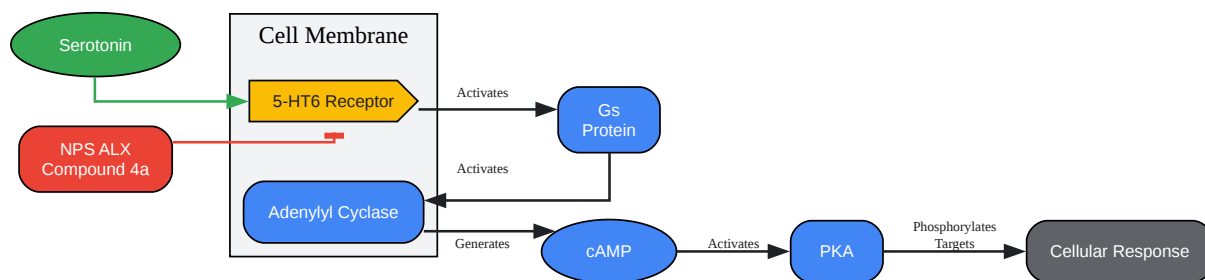
NPS ALX Compound 4a functions as a competitive antagonist at the 5-HT6 receptor. By blocking the binding of the endogenous ligand serotonin, it inhibits the downstream signaling cascades initiated by receptor activation. The 5-HT6 receptor is known to be coupled to several intracellular signaling pathways, the modulation of which forms the basis of the therapeutic potential of its antagonists.

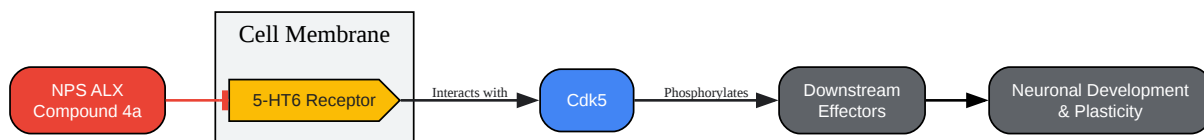
Key Signaling Pathways Modulated by NPS ALX Compound 4a

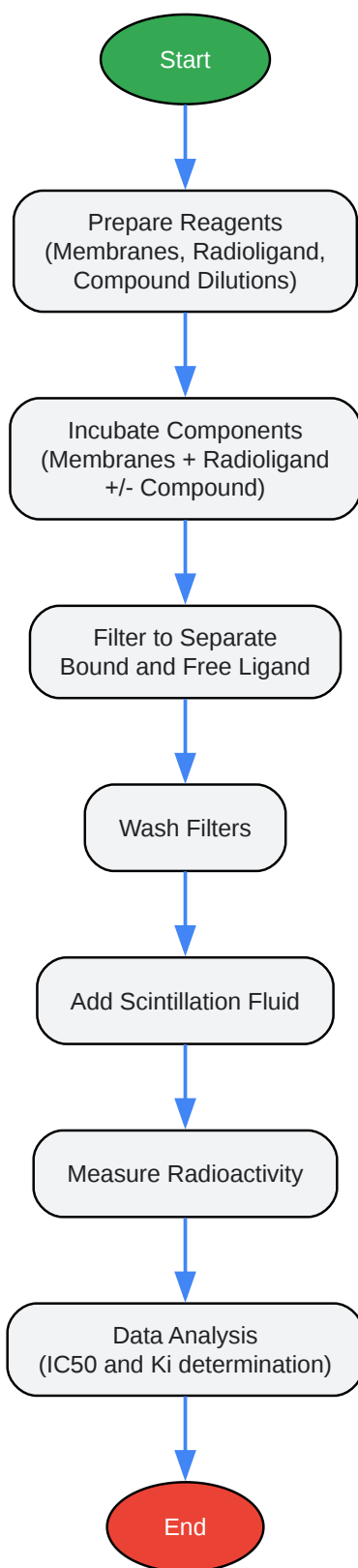
The antagonism of the 5-HT6 receptor by **NPS ALX Compound 4a** influences multiple signaling pathways implicated in neuronal function, plasticity, and survival. These include both canonical Gs-protein coupled pathways and non-canonical pathways.

Canonical Gs-Adenylyl Cyclase Pathway

The primary signaling mechanism of the 5-HT6 receptor involves its coupling to a stimulatory G-protein (Gs), which activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. By blocking this pathway, **NPS ALX Compound 4a** can modulate the activity of downstream effectors such as Protein Kinase A (PKA).







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Address: 3281 E Guasti Rd

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